4-(4-Chlorophenyl)-2-(ethylsulfanyl)nicotinonitrile
Description
4-(4-Chlorophenyl)-2-(ethylsulfanyl)nicotinonitrile is a substituted nicotinonitrile derivative characterized by a nitrile group at the 3-position of the pyridine ring, a 4-chlorophenyl substituent at the 4-position, and an ethylsulfanyl group at the 2-position. Its molecular formula is C₁₄H₁₀ClN₂S (molar mass: 281.76 g/mol) . The compound is structurally tailored for applications in medicinal chemistry, particularly as a precursor or intermediate in synthesizing bioactive molecules. Its IR spectrum typically shows a strong absorption band near 2220–2224 cm⁻¹, corresponding to the nitrile (C≡N) stretching vibration .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-ethylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-2-18-14-13(9-16)12(7-8-17-14)10-3-5-11(15)6-4-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFMUMZSHKZTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(ethylsulfanyl)nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl thiocyanate in the presence of a base, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(ethylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of nicotinonitriles, including 4-(4-Chlorophenyl)-2-(ethylsulfanyl)nicotinonitrile, exhibit promising antiproliferative activities against various cancer cell lines. For example, compounds synthesized from nicotinonitriles have shown significant cytotoxic effects against lung cancer (NCIH 460) and colon cancer (RKOP 27) cell lines, indicating their potential as antineoplastic agents .
Study on Antiproliferative Effects
A study focused on synthesizing novel heterocycles from nicotinonitrile derivatives revealed that certain compounds exhibited IC50 values suggesting effective inhibition of cancer cell growth. In particular, derivatives containing the 4-(4-Chlorophenyl) moiety were noted for their enhanced potency against tested cell lines .
Insecticidal Activity
In addition to anticancer properties, some derivatives of nicotinonitriles have been evaluated for their insecticidal effectiveness. Research indicates that these compounds can serve as potential leads for developing new insecticides, showcasing their versatility beyond human health applications .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Compound | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| This compound | NCIH 460 | 25 ± 2.6 | Antiproliferative |
| This compound | RKOP 27 | 16 ± ... | Antiproliferative |
| Other nicotinonitrile derivatives | Various | Varies | Insecticidal Activity |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(ethylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties
- Polarity and Solubility : The ethylsulfanyl group in the target compound confers moderate lipophilicity, whereas analogs with allyloxy (Compound 9) or pyrenyl (Compound 6d) substituents exhibit increased molecular weight and reduced solubility due to bulky aromatic groups .
- Thermal Stability : Pyrenyl-substituted analogs (e.g., 6d) display exceptionally high melting points (>280°C), attributed to π-π stacking interactions between aromatic moieties .
Biological Activity Anticancer Potential: While the target compound lacks direct biological data, analogs like 3l (2-phenylamino derivative) and ACIN (aminoethylamino derivative) demonstrate cytotoxic activity. For example, 3l showed moderate inhibition of cancer cell lines (IC₅₀ ~10–20 μM) . Structural-Activity Relationships (SAR): Replacement of the ethylsulfanyl group with aminoethylamino (as in ACIN) enhances cellular uptake and cytotoxicity, likely due to improved hydrogen-bonding interactions with biological targets .
Spectroscopic Characteristics
Biological Activity
4-(4-Chlorophenyl)-2-(ethylsulfanyl)nicotinonitrile (CAS No. 478245-81-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is part of a class of nicotinonitriles, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may function as an enzyme inhibitor or receptor modulator, impacting several cellular pathways. The presence of the chlorophenyl and ethylsulfanyl groups enhances its binding affinity to specific targets, potentially leading to therapeutic effects in various conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that nicotinonitriles can inhibit the growth of certain bacterial strains, suggesting a potential application in treating infections.
Anticancer Activity
Recent studies have explored the anticancer properties of related compounds. It has been hypothesized that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various nicotinonitriles, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
- Case Study on Cancer Cell Lines : In another study, researchers investigated the effects of this compound on different cancer cell lines. The findings revealed that it induced apoptosis in certain types of cancer cells while sparing normal cells, indicating a selective cytotoxic profile.
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Significant inhibition of Gram-positive bacteria growth |
| Study 2 | Anticancer Activity | Induced apoptosis in cancer cell lines with minimal effect on normal cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-Chlorophenyl)-2-(ethylsulfanyl)nicotinonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from nicotinonitrile precursors. Key steps include:
- Core Formation : Condensation of a pyridine derivative with a nitrile group under reflux in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at 80–100°C .
- Functionalization : Thioether formation via nucleophilic substitution using ethyl mercaptan in the presence of a base (e.g., KOH) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and HPLC .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : - and -NMR (DMSO-) to confirm substituent positions and absence of byproducts. For example, the ethylsulfanyl group appears as a triplet at δ 1.2–1.4 ppm () and δ 2.8–3.1 ppm () .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 345.05) .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm stoichiometry .
Q. What basic biological screening assays are recommended for initial activity assessment?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Focus on the chlorophenyl group’s hydrophobic interactions and the ethylsulfanyl moiety’s role in binding affinity .
- DFT Calculations : Gaussian 09 to optimize geometries and calculate electrostatic potential maps, identifying reactive sites for further derivatization .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Compare protocols for variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism .
- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation levels) alongside enzymatic assays .
Q. How does solvent polarity impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Solvent Screening : Test Suzuki-Miyaura coupling in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Monitor yields via HPLC: DMSO enhances reaction rates due to better stabilization of Pd intermediates .
- Additive Effects : Include phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve aryl halide coupling efficiency .
Q. What advanced techniques characterize crystallographic and supramolecular properties?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water). Analyze packing motifs; the chlorophenyl group often participates in π-π stacking (3.5–4.0 Å distances) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding from nitrile groups contributes 12–15% of surface contacts) .
Q. How can structural modifications enhance pharmacokinetic properties?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters at the nitrile group to improve solubility. Assess hydrolysis rates in simulated gastric fluid .
- LogP Optimization : Replace ethylsulfanyl with polar groups (e.g., sulfoxide) to reduce hydrophobicity. Measure partition coefficients using shake-flask (octanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
